Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

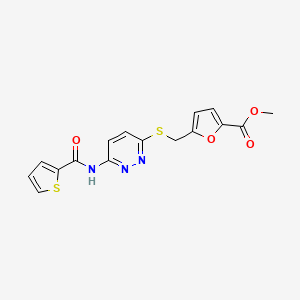

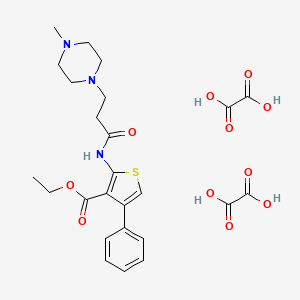

“Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester” is a complex organic compound. It is also known as Boc-Dap-OH . The empirical formula of this compound is C8H16N2O4 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate, was synthesized using a reduction method with sodium borohydride in methanol at -40°C . The erythro isomer was then converted into its threo form using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and more. For instance, Boc-Dap-OH, a similar compound, has a molecular weight of 204.22 and a melting point of 210 °C (dec.) .Applications De Recherche Scientifique

1. Synthesis of Pyrrolo[2,1-a]isoquinolines

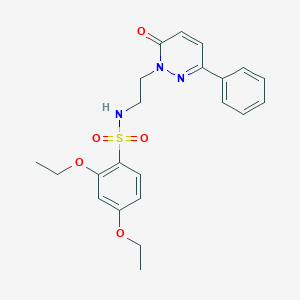

Propionic acid derivatives have been employed in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, facilitating the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines. This synthesis involves various derivatives of propionic acid, indicating its utility in complex organic syntheses (Garcia et al., 2006).

2. Directed Hydrogenation of Cyclopentenes

The propionic acid derivative, specifically N-tert-butoxycarbonylamino-, has been used in the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. This process yields single diastereomers of corresponding cyclopentanecarboxylic acid methyl esters, demonstrating the compound's utility in achieving chemical specificity (Smith et al., 2001).

3. Structural Characterization of Peptides

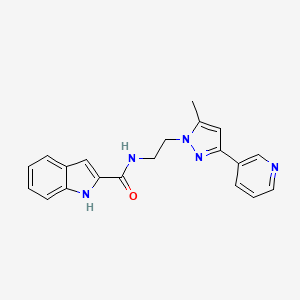

The structural characterization of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, a systematic name for a specific derivative of propionic acid, has been conducted using single-crystal X-ray diffraction and density functional theory calculations. The study provides insights into the conformation of peptide chains, aiding in the understanding of peptide structure and dynamics (Ejsmont et al., 2007).

4. Lubricating Base Oil Synthesis

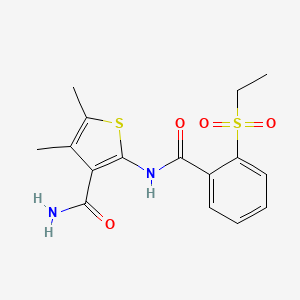

Propionic acid derivatives have been used in the synthesis of antioxidant-modified esters, which are potential candidates for lubricating base oil. The synthesized esters, characterized using various analytical techniques, demonstrate excellent thermal oxidation stability and good antioxidation properties (Jing, 2012).

Propriétés

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO5/c1-7(2,3)18-6(15)13-8(16,5(14)17-4)9(10,11)12/h16H,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIDZFBWGGFCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)